1-Fluoropropane

Descripción general

Descripción

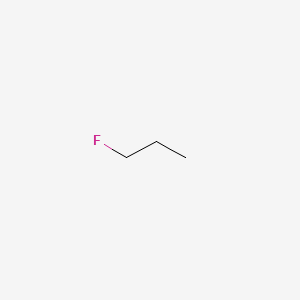

1-Fluoropropane, also known as propyl fluoride, is an organic compound with the molecular formula C3H7F. It is a colorless, flammable gas with a faint odor. This compound is part of the alkyl fluoride family, where a fluorine atom is bonded to a carbon atom in a propane chain. The presence of the fluorine atom imparts unique chemical properties to the compound, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoropropane can be synthesized through several methods. One common method involves the reaction of 1-propanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of propane using elemental fluorine or hydrogen fluoride. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The process requires careful control of reaction conditions to ensure safety and efficiency.

Análisis De Reacciones Químicas

Thermal Decomposition and Stability

1-Fluoropropane decomposes under heat, producing hydrogen fluoride (HF) and propene:

Key thermodynamic parameters from gas-phase studies:

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfH°(gas) | -301.36 | kJ/mol | |

| ΔvapH° | 21.46 | kJ/mol | |

| Vapour Pressure (25°C) | 1830 | mmHg |

The low flash point (≤-30°C) and high vapour pressure indicate significant flammability risks during decomposition .

Combustion Reactions

This compound burns in oxygen to form carbon dioxide, water, and hydrogen fluoride :

The reaction is highly exothermic, with a calculated enthalpy of vaporization () of 23.88 kJ/mol .

Conformational Effects on Reactivity

The gauche conformation dominates in this compound due to hyperconjugative interactions between the C–F σ* orbital and adjacent C–H/C–C bonds . This structural preference impacts reactivity:

-

Dipole-Dipole Interactions : Stabilize the gauche conformer by 0.4–0.5 kcal/mol over the anti conformer in polar solvents .

-

Bond Length Variations :

These geometric parameters suggest that the C–F bond is polarized, enhancing susceptibility to nucleophilic attack.

Comparative Reactivity with Analogues

This compound shows slower reaction kinetics compared to chlorinated or brominated propanes due to fluorine’s high electronegativity and strong C–F bond (bond dissociation energy ≈ 452 kJ/mol).

| Property | This compound | 1-Chloropropane |

|---|---|---|

| Bond Length (C–X) | 1.401 Å | 1.785 Å |

| Dipole Moment | 1.97 D | 2.05 D |

| Boiling Point | -26.6°C | 46.6°C |

Experimental and Computational Insights

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1-Fluoropropane is utilized across multiple fields, including:

Chemistry

- Organic Synthesis : It serves as a reagent in various organic reactions. Its unique structure allows it to participate in substitution reactions, yielding halogenated products.

- Solvent Use : The compound is employed as a solvent in chemical reactions due to its ability to dissolve a range of organic compounds effectively.

Biology

- Fluorinated Analogs : Researchers utilize this compound to create fluorinated analogs of biological molecules. These analogs help in studying molecular interactions and biological pathways.

- Enzyme Interaction Studies : The compound’s fluorine atom influences its reactivity and binding properties, making it a valuable tool for investigating enzyme mechanisms .

Medicine

- Pharmaceutical Development : Derivatives of this compound are explored for their potential use in drug design, particularly in creating novel pharmaceuticals with enhanced efficacy and specificity .

- Positron Emission Tomography : this compound is synthesized into fluorodeoxyglucose (FDG), which is crucial for imaging in positron emission tomography (PET) scans .

Industry

- Manufacture of Fluorinated Polymers : It is used as a precursor in the production of specialty chemicals and polymers that require fluorination for improved properties.

- Blowing Agent : The compound acts as a blowing agent in foam production, contributing to the creation of lightweight materials with specific thermal properties .

Case Study 1: Use in Drug Design

A study investigated the incorporation of this compound derivatives into drug candidates targeting specific enzymes involved in metabolic pathways. The results indicated enhanced binding affinity compared to non-fluorinated analogs, suggesting that fluorination can significantly improve pharmacological profiles.

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of using this compound as a refrigerant highlighted its lower global warming potential compared to traditional hydrofluorocarbons (HFCs). This finding supports its adoption in sustainable practices within the refrigeration industry.

Mecanismo De Acción

The mechanism of action of 1-fluoropropane involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine allows it to form strong bonds with carbon, influencing the compound’s reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various physiological effects.

Comparación Con Compuestos Similares

1-Fluorobutane: Similar structure but with an additional carbon atom.

1,1-Difluoroethane: Contains two fluorine atoms and a shorter carbon chain.

1-Fluoropentane: Longer carbon chain with similar reactivity.

Uniqueness of 1-Fluoropropane: this compound is unique due to its specific balance of carbon chain length and fluorine substitution. This balance imparts distinct physical and chemical properties, making it suitable for specific applications where other fluorinated compounds may not be as effective.

Actividad Biológica

1-Fluoropropane (C3H7F) is a fluorinated alkane that has garnered attention in various fields of biological and chemical research. Its unique properties, primarily due to the presence of a fluorine atom, allow it to interact with biological systems in ways that non-fluorinated compounds may not. This article explores the biological activity of this compound, detailing its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits distinct biochemical properties owing to its fluorine substitution. The electronegativity of fluorine contributes to the compound's ability to form hydrogen bonds and engage in electrostatic interactions with biomolecules. This can significantly influence enzyme activity and binding affinities:

- Enzyme Interaction : this compound can act as a competitive inhibitor for certain enzymes by mimicking the transition state of their substrates, thereby affecting metabolic pathways and cellular processes.

- Metabolic Pathways : The compound is metabolized primarily through cytochrome P450 enzymes, leading to its oxidation and conversion into various metabolites. This metabolic pathway is crucial for understanding its pharmacokinetics and potential toxicity.

Cellular Effects

The biological activity of this compound extends to its effects on cellular functions:

- Cell Signaling : It has been shown to disrupt normal G-protein coupled receptor (GPCR) functions, which can alter downstream signaling pathways critical for various physiological processes.

- Gene Expression : Exposure to this compound can lead to changes in gene expression related to metabolic functions, indicating a potential role in modulating cellular metabolism.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve several interactions at the molecular level:

- Binding Affinity : The fluorine atom allows this compound to form stable complexes with enzyme active sites, inhibiting substrate binding and catalysis.

- Transcription Factors : It can also interact with transcription factors, leading to alterations in gene expression patterns that affect cellular growth and viability.

Dosage Effects and Toxicity

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular function are observed at low concentrations.

- High Doses : At elevated doses, significant toxic effects have been documented, including liver and kidney damage in animal models, suggesting a threshold effect for toxicity.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of this compound plays a crucial role in its biological activity:

- Stability : While relatively stable under standard conditions, prolonged exposure can lead to degradation products that may exhibit different biological activities compared to the parent compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Fluorobutane | C4H9F | Similar reactivity but longer carbon chain |

| 1,1-Difluoroethane | C2H4F2 | Contains two fluorine atoms; different reactivity profile |

| 1-Fluoropentane | C5H11F | Longer carbon chain; similar biochemical interactions |

The specific balance between the carbon chain length and fluorine substitution in this compound imparts distinct physical and chemical properties that make it suitable for specific applications where other fluorinated compounds may not be effective.

Case Studies

Several case studies highlight the biological implications of this compound:

- A study demonstrated its use as a model compound for understanding the behavior of fluorinated analogs in biological systems. Researchers found that it could effectively inhibit certain enzyme activities, providing insights into the design of new inhibitors for therapeutic applications .

- Another investigation focused on its role in modifying cell signaling pathways. The results indicated that this compound could significantly alter GPCR-mediated signaling, which has implications for drug development targeting these receptors .

Propiedades

IUPAC Name |

1-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNUZCXXOTJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196679 | |

| Record name | 1-Fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-13-9 | |

| Record name | Propane, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.